Cas no 1704063-91-1 (4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid)

4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid is a boronic acid derivative featuring a fluorinated phenyl ring and a hydroxypiperidine moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its stable boronic acid group, which facilitates efficient carbon-carbon bond formation. The presence of the 4-hydroxypiperidine substituent enhances solubility in polar solvents, while the fluorine atom can influence electronic properties and reactivity. Its structural features make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocycles. The compound is typically handled under inert conditions to preserve boronic acid integrity. Suitable for research applications requiring precise functionalization of aromatic systems.
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid structure
1704063-91-1 structure
Product Name:4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid
CAS No:1704063-91-1
MF:C12H17BFNO3
MW:253.07768702507
MDL:MFCD28384215
CID:4672747
Update Time:2025-05-23

4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid
    • (4-fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
    • AM87715
    • 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid
    • MDL: MFCD28384215
    • Inchi: 1S/C12H17BFNO3/c14-12-2-1-10(13(17)18)7-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2
    • InChI Key: ONCNDEAZJHXFLM-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(B(O)O)C=C1CN1CCC(CC1)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Topological Polar Surface Area: 63.9

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Additional information on 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid

4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic Acid: A Comprehensive Overview

The compound 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid, also known by its CAS number 1704063-91-1, is a highly specialized chemical entity with significant applications in the field of organic synthesis and drug discovery. This compound has garnered attention due to its unique structure and potential utility in constructing complex molecular frameworks, particularly in the development of biologically active molecules.

The molecular structure of 4-fluoro-substituted phenylboronic acid derivative incorporates a boronic acid group, which is a key functional group in Suzuki-Miyaura cross-coupling reactions. This functionality makes it an invaluable building block in the construction of diverse aromatic systems, often employed in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials. The presence of the 4-hydroxypiperidin moiety further enhances its versatility, as it introduces additional sites for functionalization and potential bioactivity.

Recent advancements in synthetic methodologies have significantly improved the accessibility and scalability of this compound. Researchers have explored various routes to optimize its synthesis, including palladium-catalyzed coupling reactions and enantioselective syntheses, which have expanded its applicability in asymmetric synthesis. These developments underscore the compound's importance as a versatile precursor in modern organic chemistry.

In terms of biological applications, studies have highlighted the potential of this compound as a lead molecule in drug discovery programs targeting various therapeutic areas. Its structural features, including the boronic acid group and hydroxypiperidine substituent, provide opportunities for modulation of pharmacokinetic properties and receptor interactions. Recent research has focused on its role in designing inhibitors for kinase enzymes and other therapeutic targets, demonstrating its potential in developing novel bioactive agents.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Quantum mechanical studies have provided insights into its electronic structure and reactivity, while molecular docking studies have revealed potential binding modes with target proteins. These computational approaches complement experimental work, enabling more efficient design and optimization of derivatives with enhanced biological activity.

Moreover, green chemistry principles have been increasingly applied to the synthesis and application of this compound. Efforts to minimize environmental impact through catalytic processes and recyclable solvents highlight the commitment to sustainable practices in chemical research. This aligns with global trends toward environmentally friendly chemical manufacturing and underscores the compound's role in promoting eco-friendly drug development.

In conclusion, 4-fluoro-(4-hydroxypiperidin-1-yl)methylphenylboronic acid stands as a pivotal molecule in contemporary organic synthesis and drug discovery. Its unique structure, versatile functional groups, and alignment with cutting-edge research methodologies position it as an essential tool for advancing chemical innovation across multiple disciplines.

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